molecular formula C16H15FN4O2 B1229455 P10358 CAS No. 188240-59-7

P10358

Cat. No.: B1229455
CAS No.: 188240-59-7
M. Wt: 314.31 g/mol
InChI Key: GUHMRCCRDRBMHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of P10358 involves several steps, starting with the preparation of the indole core. The synthetic route typically includes:

Chemical Reactions Analysis

P10358 undergoes several types of chemical reactions:

Scientific Research Applications

P10358 has a wide range of scientific research applications:

Mechanism of Action

P10358 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the levels of acetylcholine, leading to enhanced cholinergic transmission. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent .

Properties

CAS No.

188240-59-7

Molecular Formula

C16H15FN4O2

Molecular Weight

314.31 g/mol

IUPAC Name

[1-[(3-fluoropyridin-4-yl)amino]-3-methylindol-5-yl] N-methylcarbamate

InChI

InChI=1S/C16H15FN4O2/c1-10-9-21(20-14-5-6-19-8-13(14)17)15-4-3-11(7-12(10)15)23-16(22)18-2/h3-9H,1-2H3,(H,18,22)(H,19,20)

InChI Key

GUHMRCCRDRBMHO-UHFFFAOYSA-N

SMILES

CC1=CN(C2=C1C=C(C=C2)OC(=O)NC)NC3=C(C=NC=C3)F

Canonical SMILES

CC1=CN(C2=C1C=C(C=C2)OC(=O)NC)NC3=C(C=NC=C3)F

188240-59-7

Synonyms

1-((3-fluoro-4-pyridinyl)amino)-3-methyl-1(H)-indole-5-yl methyl carbamate
P 10358
P-10358
P10358

Origin of Product

United States

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